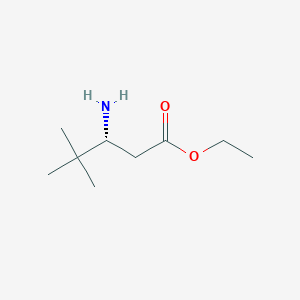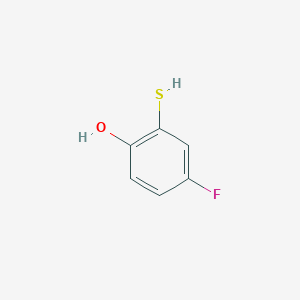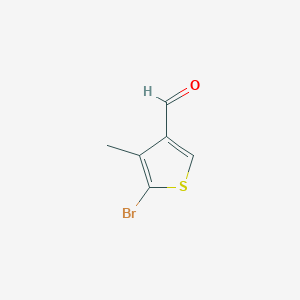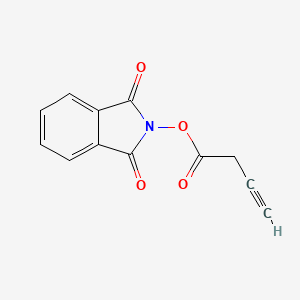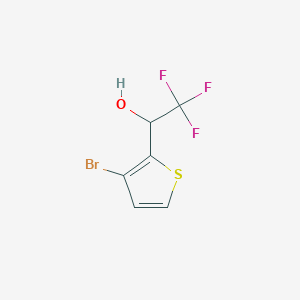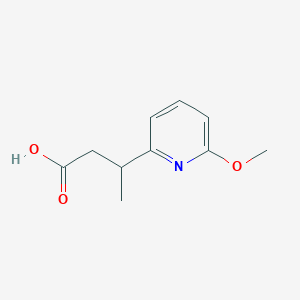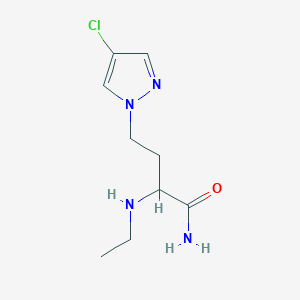
4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.
Amidation: The chlorinated pyrazole is reacted with an ethylamine derivative to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)butanamide
- 4-(4-Bromo-1h-pyrazol-1-yl)-2-(ethylamino)butanamide
- 4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)pentanamide
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethylamino group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C9H15ClN4O |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
4-(4-chloropyrazol-1-yl)-2-(ethylamino)butanamide |
InChI |
InChI=1S/C9H15ClN4O/c1-2-12-8(9(11)15)3-4-14-6-7(10)5-13-14/h5-6,8,12H,2-4H2,1H3,(H2,11,15) |
Clé InChI |
GGKNSAGRQHQDJQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCN1C=C(C=N1)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


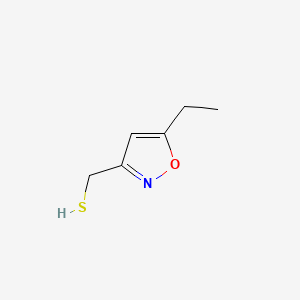
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
